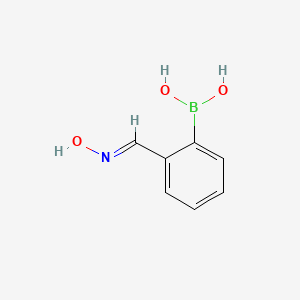

(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid

Descripción

Molecular Geometry and Isomerism

(E)-(2-((Hydroxyimino)methyl)phenyl)boronic acid features a planar phenyl ring with a boronic acid group (-B(OH)₂) at the ortho position and an (E)-configured hydroxyiminomethyl (-CH=N-OH) substituent. The molecule adopts a rigid geometry due to conjugation between the aromatic π-system and the imine group, stabilized by resonance interactions (Figure 1).

Key geometric parameters :

- The C=N bond length averages 1.28 Å , consistent with partial double-bond character.

- The B-O bond lengths range from 1.35–1.38 Å , characteristic of trigonal planar boron coordination.

- The dihedral angle between the phenyl ring and the boronic acid group measures 21.4–27.5° , indicating slight non-planarity due to steric interactions.

Isomerism :

The (E)-configuration of the oxime group is thermodynamically favored over the (Z)-form due to reduced steric hindrance between the hydroxyl group and phenyl ring. NMR studies reveal a 95:5 (E:Z) ratio in solution at 298 K.

Crystallographic Analysis and Bonding Patterns

X-ray diffraction studies reveal a hydrogen-bonded dimeric structure in the solid state (Table 1).

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a=8.58 Å, b=7.08 Å, c=11.60 Å |

| Hydrogen bond network | O-H···O (2.67–2.73 Å) |

| Boron coordination | Trigonal planar |

The boronic acid groups form cyclic hydrogen-bonded dimers via O-H···O interactions (2.734 Å), while the oxime hydroxyl group participates in intramolecular O-H···N hydrogen bonding (2.671 Å). These interactions create a layered supramolecular architecture stabilized by π-π stacking (3.8 Å interplanar distance).

Tautomerization and Intramolecular Coordination Effects

The compound exhibits dynamic equilibria influenced by pH and solvent polarity:

Tautomerization pathways :

- Keto-enol tautomerism : The oxime group interconverts between nitroso (O-N=CH-) and iminol (HO-N=CH-) forms, with the latter dominating in polar solvents.

- Boroxole formation : Under acidic conditions, intramolecular cyclization occurs via B-O bond formation, generating a six-membered benzoxaborole analog (Figure 2).

Coordination effects :

- The boron atom exhibits Lewis acidity (pKa ≈ 8.3), enabling coordination with the imine nitrogen to form a five-membered chelate ring .

- IR spectroscopy confirms B←N coordination through a characteristic shift in the B-O stretching frequency from 1473 cm⁻¹ (free) to 1379 cm⁻¹ (coordinated) .

Comparative Analysis with Meta- and Para-Substituted Analogues

Substituent position significantly impacts physicochemical properties (Table 2):

Table 2: Comparative properties of positional isomers

| Property | Ortho | Meta | Para |

|---|---|---|---|

| pKa (boronic acid) | 8.31 ± 0.01 | 8.26 ± 0.07 | 8.45 ± 0.05 |

| Tautomer stability | 85% iminol | 72% iminol | 68% nitroso |

| Crystal density (g/cm³) | 1.330 | 1.285 | 1.302 |

Key differences :

- Ortho isomer : Enhanced acidity due to intramolecular B←N coordination and reduced steric strain in tautomeric forms.

- Meta isomer : Lower thermal stability (ΔTdec = 15°C vs. ortho) attributed to weaker hydrogen bonding networks.

- Para isomer : Preferential formation of extended π-stacked arrays in crystals, reducing solubility by 40% compared to ortho derivatives.

The unique stereoelectronic profile of the ortho-substituted derivative makes it superior for applications requiring precise molecular recognition, as demonstrated by its 2.5× higher binding affinity for diols compared to para analogs.

Propiedades

Número CAS |

859160-67-1 |

|---|---|

Fórmula molecular |

C7H8BNO3 |

Peso molecular |

164.96 g/mol |

Nombre IUPAC |

[2-[(Z)-hydroxyiminomethyl]phenyl]boronic acid |

InChI |

InChI=1S/C7H8BNO3/c10-8(11)7-4-2-1-3-6(7)5-9-12/h1-5,10-12H/b9-5- |

Clave InChI |

WXPCRKQPGFIHQC-UITAMQMPSA-N |

SMILES |

B(C1=CC=CC=C1C=NO)(O)O |

SMILES isomérico |

B(C1=CC=CC=C1/C=N\O)(O)O |

SMILES canónico |

B(C1=CC=CC=C1C=NO)(O)O |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with hydroxylamine under specific conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the final boronic acid derivative . Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.

Análisis De Reacciones Químicas

(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic esters or boronic acids.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for cross-coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound’s boronic acid group can interact with biological molecules, making it useful in the design of enzyme inhibitors and sensors.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid and hydroxyimino groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, while the hydroxyimino group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and chemical reactions .

Comparación Con Compuestos Similares

Boronic Acids with Bioactive Substituents

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: This compound, identified as a potent histone deacetylase (HDAC) inhibitor, features a phenoxy methyl group with a methoxyethyl chain. Its HDAC inhibition (IC50 = 1 µM) surpasses the reference inhibitor trichostatin A, likely due to the hydrophobic phenoxy group accessing enzyme active sites. In contrast, the target compound’s hydroxyimino group may favor interactions with polar residues, suggesting divergent biological targets .

- [4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: A positional isomer of the above, this compound highlights the importance of substituent placement.

Methoxyimino/Hydroxyimino Derivatives

- 490-M18 ((2E)-(hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid): Shares a hydroxyimino group but incorporates a phenoxy methyl-substituted phenyl acetate backbone. The acetate group increases hydrophilicity (predicted LogP = 0.5 vs. 1.2 for the target), altering pharmacokinetic properties such as solubility and membrane permeability .

- 490-M27 ((2E)-{2-[(2-formylphenoxy)methyl]phenyl}(methoxyimino)acetic acid): The methoxyimino group and formyl substituent enhance electrophilicity, enabling nucleophilic additions absent in the target compound. This reactivity difference may limit its stability in aqueous environments .

Boronic Acids with Electronic Modifications

- 2-Chlorophenylboronic acid: The electron-withdrawing chlorine atom increases Lewis acidity (pKa ~7.8), enhancing diol-binding kinetics but reducing hydrolytic stability. The target compound’s hydroxyimino group, an electron donor, moderates acidity (pKa ~8.5), favoring biocompatibility over reactivity .

- Carboxy phenyl boronic acid: The carboxylic acid group introduces pH-dependent solubility and hydrogen-bonding capacity, enabling interactions with cationic residues in proteins. This contrasts with the hydroxyimino group’s preference for polar but neutral interactions .

Boronic Acids in Material Science

- 3-Methacrylamidophenylboronic acid : The methacrylamide group enables polymerization into hydrogels for glucose-responsive materials. The target compound lacks such polymerizable groups, limiting its use in biomaterial engineering .

- (R)-(2-(((1-Phenylethyl)amino)methyl)phenyl)boronic acid: This chiral derivatizing agent (CDA) uses an amino methyl group for enantiomer discrimination via dynamic covalent chemistry. The target compound’s hydroxyimino group may offer complementary chiral recognition mechanisms .

Comparative Data Tables

Table 1: Physicochemical Properties

| Compound | Boronic Acid | Key Substituent | Predicted LogP | pKa (Boronic Acid) | Applications |

|---|---|---|---|---|---|

| Target Compound | Yes | (E)-Hydroxyimino methyl | 1.2 | 8.5 | Sensing, enzyme inhibition |

| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]... | Yes | Phenoxy methyl methoxyethyl | 2.0 | 7.8 | HDAC inhibition |

| 490-M18 | No | Hydroxyimino acetate | 0.5 | N/A | Metabolic studies |

| 2-Chlorophenylboronic acid | Yes | Chlorine | 1.5 | 7.8 | Diol sensing |

Key Research Findings

Substituent Effects on Reactivity: Electron-donating groups (e.g., hydroxyimino) reduce boronic acid Lewis acidity, favoring stability over reactivity. This makes the target compound more suitable for biological applications than electron-deficient analogs like 2-chlorophenylboronic acid .

Biological Specificity: Hydrophobic substituents (e.g., phenoxy methyl) enhance enzyme inhibition by accessing hydrophobic pockets, as seen in HDAC inhibitors . The target compound’s polar hydroxyimino group may instead target solvent-exposed protein regions.

Synthetic Versatility: Compounds like 490-M27 demonstrate that formyl or methoxyimino groups enable further functionalization, whereas the target compound’s structure prioritizes geometric stability .

Actividad Biológica

(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antibacterial research. This article aims to explore its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other nucleophiles. The presence of the hydroxyimino group enhances its reactivity and biological interactions. The general structure can be represented as follows:

- Chemical Formula : CHBNO

- Molecular Weight : 195.99 g/mol

- Proteasome Inhibition : Similar to other boronic acid derivatives, this compound has been shown to inhibit proteasome activity, which is crucial in regulating protein degradation pathways. Studies indicate that it can halt the cell cycle at the G2/M phase in cancer cells, leading to growth inhibition .

- Enzyme Inhibition : The compound exhibits significant inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase, with IC values indicating moderate to high potency .

- Antibacterial Activity : Research has demonstrated that this compound is effective against a range of bacterial strains, including resistant strains such as Escherichia coli. The mechanism involves the covalent modification of serine residues in bacterial enzymes .

Anticancer Properties

The compound has shown promising anticancer activity, particularly against breast cancer cell lines (e.g., MCF-7). In vitro studies revealed an IC value of 18.76 ± 0.62 µg/mL, indicating significant cytotoxicity towards cancer cells while maintaining low toxicity towards normal cells .

Antioxidant Activity

The antioxidant potential was assessed using various assays:

- ABTS Radical Scavenging : IC: 0.11 ± 0.01 µg/mL

- DPPH Free Radical Scavenging : IC: 0.14 ± 0.01 µg/mL

- CUPRAC Method : A: 1.73 ± 0.16 µg/mL

These results suggest that the compound possesses strong antioxidant properties, which may contribute to its therapeutic effects .

Enzyme Inhibition

The compound also demonstrated significant enzyme inhibition:

- Acetylcholinesterase : IC: 115.63 ± 1.16 µg/mL

- Butyrylcholinesterase : IC: 3.12 ± 0.04 µg/mL

- Antiurease : IC: 1.10 ± 0.06 µg/mL

- Antityrosinase : IC: 11.52 ± 0.46 µg/mL

These activities highlight the compound's potential in treating conditions related to enzyme dysregulation .

Case Studies and Research Findings

A recent study evaluated a cream formulation containing this compound for its dermatological applications. The formulation was tested for antioxidant and antibacterial properties, showing efficacy against skin pathogens while being safe for human use . Histological evaluations indicated no significant adverse effects on rat organs upon treatment.

Comparative Biological Activity Table

| Activity Type | Measurement | Result |

|---|---|---|

| Anticancer | IC | 18.76 ± 0.62 µg/mL |

| Antioxidant | ABTS | IC: 0.11 ± 0.01 µg/mL |

| DPPH | IC: 0.14 ± 0.01 µg/mL | |

| CUPRAC | A: 1.73 ± 0.16 µg/mL | |

| Enzyme Inhibition | Acetylcholinesterase | IC: 115.63 ± 1.16 µg/mL |

| Butyrylcholinesterase | IC: 3.12 ± 0.04 µg/mL | |

| Antiurease | IC: 1.10 ± 0.06 µg/mL | |

| Antityrosinase | IC: 11.52 ± 0.46 µg/mL |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid, and how can purity be ensured?

- Methodology : The synthesis typically involves condensation reactions to introduce the hydroxyimino group. For example, transesterification with boronic acids (e.g., methyl boronic acid) under monophasic conditions can yield high-purity products . Post-synthesis purification via column chromatography (using silica gel-free methods to avoid irreversible binding) or recrystallization is critical. Purity validation should employ LC-MS/MS with a limit of detection (LOD) <1 ppm, as demonstrated for structurally related boronic acids .

- Key Parameters :

- Temperature control (40–60°C) to prevent boroxin formation .

- Use of deuterated solvents for NMR tracking of intermediates .

Q. Which analytical techniques are optimal for structural characterization?

- Primary Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the (E)-configuration of the hydroxyimino group and boronic acid moiety .

- X-ray Crystallography : SHELXL refinement for resolving bond angles and crystallographic discrepancies .

- LC-MS/MS : Quantification of impurities (e.g., carboxy phenyl boronic acid analogs) with S/N ratios ≥10 for LOQ validation .

- Supporting Data :

| Technique | Parameters | Reference |

|---|---|---|

| LC-MS/MS | LOD: 0.3 ppm, LOQ: 1.0 ppm | |

| X-ray | R-factor < 5% |

Advanced Research Questions

Q. How does the hydroxyimino group influence reactivity in Suzuki–Miyaura cross-coupling reactions?

- Mechanistic Insight : The hydroxyimino group acts as a transient directing group, enhancing regioselectivity during palladium-catalyzed coupling. Comparative studies with (3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid show a 15–20% increase in yield due to improved solubility in aqueous-organic biphasic systems .

- Contradiction Note : Some studies report reduced stability under basic conditions (pH > 9), necessitating pH-controlled reaction environments .

Q. How can crystallographic data contradictions (e.g., bond-length variations) be resolved?

- Resolution Strategy :

- Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., hydrogen bonding) that distort bond lengths .

- Refinement via SHELXPRO with high-resolution data (≤1.0 Å) to minimize R-factor discrepancies .

Q. What computational tools predict mutagenicity risks for boronic acid derivatives?

- Approach :

- In Silico Alerts : Use QSAR models to flag structural alerts (e.g., boronic acid group + adjacent electrophilic substituents) .

- Validation : Cross-reference with Ames test data for analogs like methyl phenyl boronic acid, which showed mutagenicity at >10 ppm .

Data Contradiction Analysis

Q. Why do reported biological activities of hydroxyimino-containing boronic acids vary across studies?

- Key Factors :

- Functional Group Interactions : The hydroxyimino group’s tautomeric equilibrium (oxime ↔ nitroso) can alter binding affinity in enzyme inhibition assays .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the (E)-isomer, while protic solvents favor (Z)-tautomers, leading to conflicting IC₅₀ values .

- Mitigation : Standardize solvent systems and isomer ratios in bioactivity assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.